1,6-Hexanediol dipropiolate

描述

1,6-Hexanediol dipropiolate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,6-Hexanediol dipropiolate (HDPA) is a compound with significant applications in various fields, including polymer chemistry and biochemistry. Its biological activity is of particular interest due to its effects on cellular processes and enzymatic functions. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, effects on cellular structures, and potential applications in biomedical contexts.

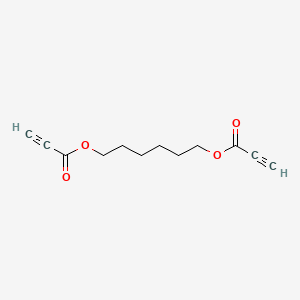

This compound is an ester derived from 1,6-hexanediol and propiolic acid. Its structure can be described as follows:

- Chemical Formula : C₁₃H₂₄O₄

- Molecular Weight : 240.34 g/mol

- Appearance : Yellow oil

The compound's unique structure allows it to participate in various chemical reactions, particularly in polymerization processes.

Inhibition of Kinases and Phosphatases

Recent studies have highlighted that 1,6-hexanediol, a closely related compound, significantly impairs the activity of various kinases and phosphatases. At concentrations typically used in experimental setups (5-10%), it can render these enzymes virtually inactive. For instance:

- Cyclin-dependent kinase (Cdk) : The activity of Cdk9/CycT1 was severely diminished upon treatment with 5% hexanediol.

- Phosphatases : Similar effects were observed with phosphatases, indicating a broad impact on kinase signaling pathways essential for cellular functions .

Effects on DNA Polymerases

The compound also affects DNA polymerases differently based on concentration:

- Q5 Polymerase : Activity was significantly reduced at 5% concentration and completely inhibited at 10%.

- OneTaq Polymerase : Showed reduced activity at lower concentrations (0.625%) and was fully inhibited at 2.5% .

These findings suggest that the biological activity of HDPA can vary significantly depending on the specific enzyme involved.

Impact on Cellular Structures

This compound is known to disrupt liquid-liquid phase separation (LLPS) in cells. It dissolves LLPS assemblies such as P bodies while leaving solid-like condensates intact. This disruption has implications for cellular morphology and function:

- Cellular Morphology : In HeLa cells, treatment with HDPA alters cellular structures, potentially affecting cell signaling and organization .

- Phase Separation Studies : The compound serves as a critical tool for studying LLPS in various biological contexts but requires careful consideration due to its disruptive effects .

Case Studies and Research Findings

Several studies have examined the biological activity of HDPA and its analogs:

These studies underline the necessity for further research into the biological implications of HDPA in both laboratory settings and potential therapeutic applications.

Potential Applications

Given its biological activity, HDPA has potential applications in:

- Polymer Chemistry : As a building block for functional polymers due to its ability to undergo various polymerization reactions.

- Biomedical Research : Understanding cellular mechanisms through LLPS studies and potential therapeutic uses based on its enzymatic inhibition properties.

科学研究应用

Chemical Properties and Structure

1,6-Hexanediol dipropiolate is a diester derived from 1,6-hexanediol and propionic acid. Its molecular structure allows it to participate in various chemical reactions typical of diols and esters, such as esterification and polymerization. The presence of two functional groups enhances its utility in creating crosslinked networks in polymer matrices.

Industrial Applications

-

Polymer Production

- Polyesters and Polyurethanes : this compound serves as a building block for the synthesis of polyesters and polyurethanes. It improves the mechanical properties of these polymers, enhancing their flexibility and durability. The compound acts as a chain extender in polyurethane formulations, resulting in materials with high resistance to hydrolysis and improved mechanical strength .

- Coatings and Adhesives

- Reactive Diluents

Scientific Research Applications

-

Liquid-Liquid Phase Separation (LLPS) Studies

- 1,6-Hexanediol is widely used as a control agent in studies investigating liquid-liquid phase separation (LLPS) phenomena in biological systems. It helps dissolve LLPS assemblies, allowing researchers to analyze protein interactions and condensate behavior . However, caution is advised as it can impair enzyme activities at certain concentrations, potentially affecting experimental outcomes .

- Biomolecular Condensates Characterization

-

Enzyme Activity Studies

- Research has demonstrated that varying concentrations of 1,6-hexanediol can significantly impact enzyme activities such as kinases and phosphatases. At concentrations commonly used to induce phase separation (5-10%), these enzymes exhibit diminished activity, highlighting the need for careful consideration when interpreting data from experiments involving this compound .

Case Studies

Safety and Environmental Impact

This compound exhibits low toxicity levels and is considered safe for use in consumer products when handled properly. It poses minimal environmental risks due to its biodegradability . Nevertheless, standard safety precautions should be observed during handling to mitigate any potential exposure risks.

属性

IUPAC Name |

6-prop-2-ynoyloxyhexyl prop-2-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h1-2H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUSVKDHSGOGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)OCCCCCCOC(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。